REACTION_SMILES
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[Br-:13].[C:16]([O:17][C:18](=[O:19])[CH3:20])(=[O:21])[CH3:22].[C:1]([CH3:2])(=[O:3])[CH:4]([C:5](=[O:6])[O:7][CH2:8][CH3:9])[C:10]([CH3:11])=[O:12].[CH3:14][Mg+:15]>>[C:1]([CH3:2])(=[O:3])[C:4]([C:5](=[O:6])[O:7][CH2:8][CH3:9])=[C:10]([CH3:11])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(C)=O)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C(C)=O)=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |